6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one
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Overview
Description
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one is a bicyclic compound that features a unique structural framework. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on the ring-opening polymerization of bicyclic oxalactam, followed by subsequent functionalization steps .
Chemical Reactions Analysis
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized derivatives of the original compound .
Scientific Research Applications
6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds, including potential therapeutics for neurological and psychiatric diseases . In medicine, it has been investigated for its potential use in the treatment of conditions such as Parkinson’s disease, depression, and schizophrenia . In industry, it is employed in the production of telechelic polyamides with amino groups, which have applications in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is important for its biological activity . It has been shown to interact with κ-opioid receptors, exhibiting agonist activity . Additionally, its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine suggests that it may exert its effects through similar pathways .
Comparison with Similar Compounds
Properties
CAS No. |
49831-30-3 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-7-4-2-3-6(12-7)8(9)11/h6-7H,2-4H2,1H3 |
InChI Key |
LFISJNHRAXJZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCC(C1=O)O2 |
Origin of Product |
United States |
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